Lysergic Acid Hydrazide
Overview
Description
Lysergic Acid Hydrazide is a derivative of lysergic acid, which is a naturally occurring compound found in ergot alkaloids. These alkaloids are produced by the fungus Claviceps purpurea and have significant pharmacological properties. This compound is of interest due to its structural similarity to other biologically active compounds, such as lysergic acid diethylamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lysergic Acid Hydrazide typically involves the reaction of lysergic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide derivative. The process involves heating lysergic acid with hydrazine hydrate, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Lysergic Acid Hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lysergic acid derivatives, while reduction may yield reduced forms of this compound .
Scientific Research Applications
Lysergic Acid Hydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various ergot alkaloid derivatives.
Biology: It is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of certain neurological disorders.
Mechanism of Action
The mechanism of action of Lysergic Acid Hydrazide involves its interaction with various molecular targets, including serotonin receptors. It is believed to exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Lysergic Acid Hydrazide is structurally similar to other ergot alkaloids, such as:
- Ergotamine
- Ergosine
- Ergotoxin
- Ergocryptine
- Ergocristine
- Ergoclavine
- Chanoclavine
Compared to these compounds, this compound is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMPWWTAQZUQB-QMTHXVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537381 | |
Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5256-61-1 | |
Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.